Home > Products > Screening Compounds P109622 > 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-fluorobenzyl)acetamide
2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-fluorobenzyl)acetamide -

2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-fluorobenzyl)acetamide

Catalog Number: EVT-4656464
CAS Number:
Molecular Formula: C21H20FN3O4
Molecular Weight: 397.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

EMD 1204831 is a potent and selective small molecule inhibitor of the mesenchymal-epithelial transition factor (c-Met) kinase []. c-Met is implicated in tumor growth, angiogenesis, and metastasis, making it a promising target for cancer therapy [].

Molecular Structure Analysis

While the exact structure of EMD 1204831 is not explicitly provided, the abstract mentions that it is a pyridazinone derivative []. It likely retains the 3,4-dimethoxyphenyl moiety present in the initial hit compound. The co-crystal structure of the initial hit compound with c-Met revealed key interactions, suggesting that EMD 1204831 might bind similarly [].

Mechanism of Action

EMD 1204831 acts as a selective inhibitor of c-Met kinase activity []. It exhibits high binding affinity for c-Met and effectively blocks its downstream signaling pathways involved in tumor progression [].

Applications
  • Glioblastoma (U87-MG cells): Showed significant antitumor activity in a model with autocrine hepatocyte growth factor (HGF) expression [].
  • Transformed Mouse Fibroblasts (TPR-Met): Exhibited strong activity against cells expressing the oncogenic Met fusion protein [].
  • Gastric Cancer (Hs746T cells): Demonstrated potent effects in a model characterized by c-Met gene amplification and HGF-independent activation [].
Future Directions
  • Further investigation of EMD 1204831 in clinical trials to evaluate its safety, efficacy, and potential for treating various cancers is warranted [].

3-(Diethylamino)propyl N-[3-[[5-(3,4-dimethoxyphenyl)-2-oxo-6H-1,3,4-thiadiazin-3-yl]methyl]phenyl]carbamate

    Compound Description: This compound served as a lead structure in the development of EMD 1204831, a selective c-Met kinase inhibitor. [] It exhibited moderate c-Met kinase inhibitory activity with an IC50 of 30 nM. [] The compound displayed promising characteristics as a starting point for drug development, including good clogD and aqueous solubility. []

    Compound Description: EMD 1204831 is a potent and selective c-Met kinase inhibitor that emerged from optimization efforts based on the lead compound 3-(diethylamino)propyl N-[3-[[5-(3,4-dimethoxyphenyl)-2-oxo-6H-1,3,4-thiadiazin-3-yl]methyl]phenyl]carbamate. [] It shows potent inhibition of c-Met kinase activity with an IC50 of 12 nM and demonstrates promising anti-tumor activity in various xenograft models. []

Various Quinoline Derivatives

    Compound Description: The provided papers describe the synthesis and anti-breast cancer activity of numerous quinoline derivatives, including 2-cyano-3-(4-substituted)-N-(quinolin-3-yl) acrylamide derivatives, chromenes, and benzochromenes. [] Some of these compounds, such as 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamide (IC50 = 29.8 μmol L−1) and 3-oxo-N-(quinolin-3-yl)-3H-benzo[f]chromene-2-carboxamide (IC50 = 39.0 μmol L−1), exhibit significant cytotoxic activity against the MCF7 breast cancer cell line, surpassing the potency of doxorubicin. []

Properties

Product Name

2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-fluorobenzyl)acetamide

IUPAC Name

2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-[(2-fluorophenyl)methyl]acetamide

Molecular Formula

C21H20FN3O4

Molecular Weight

397.4 g/mol

InChI

InChI=1S/C21H20FN3O4/c1-28-18-9-7-14(11-19(18)29-2)17-8-10-21(27)25(24-17)13-20(26)23-12-15-5-3-4-6-16(15)22/h3-11H,12-13H2,1-2H3,(H,23,26)

InChI Key

ZUMCDYBYXMWDRT-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=CC=C3F)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=CC=C3F)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.